molecular formula C11H11ClN2 B3104750 2-Naphthimidamide hydrochloride CAS No. 14948-94-8

2-Naphthimidamide hydrochloride

Cat. No.: B3104750
CAS No.: 14948-94-8
M. Wt: 206.67 g/mol
InChI Key: IGXALCCFUFBKQT-UHFFFAOYSA-N
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Description

2-Naphthimidamide hydrochloride is a synthetic compound belonging to the class of naphthimidamide derivatives. It is widely used in scientific research due to its potential biological activity and diverse applications. The compound is known for its ability to bind to specific molecular targets, making it valuable in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthimidamide hydrochloride typically involves the reaction of 2-naphthylamine with formamidine acetate under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt . The process can be summarized as follows:

    Starting Material: 2-naphthylamine

    Reagent: Formamidine acetate

    Catalyst: Hydrochloric acid

    Reaction Conditions: Acidic medium, typically at elevated temperatures

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the imidamide group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the imidamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted naphthimidamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Naphthimidamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Naphthimidamide hydrochloride involves its ability to bind to specific molecular targets, such as Type II Transmembrane Serine Proteases (TTSPs). This binding inhibits the activity of these enzymes, which play a crucial role in various biological processes . The compound’s effects are mediated through the inhibition of these proteases, leading to downstream effects on cellular pathways and functions.

Comparison with Similar Compounds

2-Naphthimidamide hydrochloride can be compared with other similar compounds, such as:

    6-Amidino-2-naphthol hydrochloride: Another naphthimidamide derivative with similar biological activity.

    Nafamostat: A compound with similar protease inhibitory activity but different chemical structure.

    Camostat: Another protease inhibitor with therapeutic applications

The uniqueness of this compound lies in its specific binding affinity and inhibitory activity towards TTSPs, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

naphthalene-2-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2.ClH/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H3,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXALCCFUFBKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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